3-(2,6-Dichlorophenyl)-2-methylpropan-1-ol
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Overview
Description
3-(2,6-Dichlorophenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylpropanol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dichlorophenyl)-2-methylpropan-1-ol typically involves the reaction of 2,6-dichlorobenzaldehyde with isobutylmagnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dichlorophenyl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(2,6-Dichlorophenyl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,6-Dichlorophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dichlorophenyl)-2-methylpropan-1-ol
- 3-(2,6-Dichlorophenyl)-1-propanol
- 3-(2,6-Dichlorophenyl)-2-methylbutan-1-ol
Uniqueness
3-(2,6-Dichlorophenyl)-2-methylpropan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
3-(2,6-Dichlorophenyl)-2-methylpropan-1-ol is an organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a dichlorophenyl group which enhances its chemical properties. Its molecular formula is C11H14Cl2O, and it is characterized by the presence of a hydroxyl group, making it significant in various chemical and pharmaceutical applications. The structural uniqueness of this compound contributes to its distinct biological activities compared to similar compounds.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, affecting cellular processes.
- Receptor Binding : It has been shown to bind to certain receptors, modulating their activity and influencing signal transduction pathways.
These interactions suggest potential therapeutic applications in treating conditions such as inflammation and infections.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens. For instance, it has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria.
Pathogen Type | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 64 μg/mL |
Candida albicans | 16 μg/mL |
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines and signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted by Leung et al. (2020) evaluated the antimicrobial efficacy of various compounds including this compound. The results indicated that the compound showed promising activity against N. meningitidis and H. influenzae, with MIC values comparable to established antibiotics .
- Mechanistic Insights : Another investigation focused on the mechanism of action of this compound. It was found to downregulate specific pro-inflammatory mediators in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases .
Comparative Analysis with Similar Compounds
This compound displays unique properties when compared to structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(2,4-Dichlorophenyl)-2-methylpropan-1-ol | Different dichlorophenyl substitution | Moderate antimicrobial activity |
3-(2,6-Dichlorophenyl)-1-propanol | Lacks methyl substitution at C-2 | Lower anti-inflammatory effects |
The distinct structural configuration of this compound imparts superior biological activity compared to these analogs.
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O/c1-7(6-13)5-8-9(11)3-2-4-10(8)12/h2-4,7,13H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTURJDIUIADCIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC=C1Cl)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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